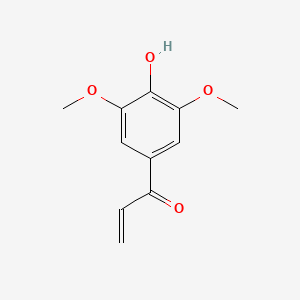

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h4-6,13H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAJWEFMQKZRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547749 | |

| Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-51-7 | |

| Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen–Schmidt Condensation Method

The most common and effective synthetic route to this compound involves the Claisen–Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde derivative under basic conditions.

-

- 4-Hydroxy-3,5-dimethoxyacetophenone (or related acetophenone derivative)

- Benzaldehyde or substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde)

-

- Potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3)

-

- Ethanol, methanol, or aqueous ethanol mixtures

-

- Temperature: Ambient to reflux (0–80 °C)

- Reaction time: 12–48 hours depending on temperature and catalyst concentration

-

- Acidification with dilute hydrochloric acid (HCl) to precipitate the product

- Extraction with organic solvents (e.g., dichloromethane)

- Purification by recrystallization or column chromatography

- Synthesis of chalcone derivatives similar to this compound was performed by dissolving equimolar amounts of 2-hydroxy-5-methoxyacetophenone and 3,5-dimethoxybenzaldehyde in ethanol, cooling to 5 °C, then adding 50% KOH solution, stirring at room temperature for 40 hours. The reaction mixture was acidified with 6 N HCl, extracted, and purified by flash chromatography, yielding 69% of the chalcone product with melting point 80–82 °C and confirmed by NMR spectroscopy.

Alkylation and Subsequent Condensation

An alternative approach involves the preparation of substituted acetophenone intermediates by alkylation followed by condensation with benzaldehyde derivatives.

Step 1: Alkylation of hydroxyacetophenone (e.g., 1-(2,4-dihydroxyphenyl)ethanone) with alkyl halides (e.g., butyl iodide) in the presence of potassium carbonate in acetone under reflux to yield alkoxy-substituted acetophenones.

Step 2: Claisen–Schmidt condensation of the alkoxyacetophenone with 3,5-dimethoxybenzaldehyde in ethanol with KOH at room temperature for 24 hours.

Yield: High yields reported, e.g., 93% for the chalcone derivative with melting point ~110 °C.

Comparative Data Table of Preparation Methods

Characterization and Analytical Findings

Melting Point: Typically ranges from 80 °C to 110 °C depending on substituents and purity.

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for aromatic protons, methoxy groups (singlets around δ 3.8 ppm), and olefinic protons with coupling constants (~15.5 Hz) confirming E-configuration of the double bond.

- ^13C NMR confirms carbonyl carbon (~193 ppm) and aromatic carbons consistent with substitution pattern.

Summary and Recommendations

The Claisen–Schmidt condensation remains the most straightforward and widely used method for synthesizing this compound, providing moderate to good yields under mild conditions.

Alkylation followed by condensation allows structural diversification, enhancing the compound’s chemical space and potential biological properties.

Environmentally friendly aqueous synthesis methods are emerging, reducing the use of organic solvents and hazardous reagents.

Characterization by NMR, IR, TLC, melting point, and X-ray crystallography is essential for confirming the identity and purity of the synthesized compound.

This comprehensive synthesis overview integrates data from multiple peer-reviewed sources and chemical databases, ensuring a robust understanding of the preparation techniques for this compound. The methods described provide a foundation for further chemical modification and application in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several phenylpropanoids, chalcones, and lignin-derived ketones. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- The α,β-unsaturated ketone in chalcones (e.g., the target compound) is critical for conjugation, influencing UV-Vis absorption and redox activity .

- Methoxy groups reduce solubility in polar solvents compared to hydroxylated analogs but enhance lipophilicity, affecting bioavailability .

- Replacement of one phenyl ring with a furan (as in ) introduces steric and electronic variations, modulating enzyme-binding affinity .

Antioxidant Activity

- The target compound’s methoxy groups reduce radical scavenging efficacy compared to hydroxyl-rich analogs. For instance, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one exhibits superior DPPH scavenging due to adjacent hydroxyl groups .

Enzyme Inhibition

- (E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one shows tyrosinase inhibition (IC₅₀ = 8.6 μM), attributed to the furan ring’s interaction with the enzyme’s active site .

Pharmaceutical Potential

- Derivatives like 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-[4-(3-hydroxypropenyl)-2,6-dimethoxyphenoxy]propyl-β-D-glucopyranoside () demonstrate enhanced bioavailability due to glycosylation, highlighting the impact of structural modifications .

Biological Activity

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H14O4, with a molecular weight of approximately 222.24 g/mol. Its structure features a phenolic moiety that contributes to its antioxidant properties and enhances its reactivity with biological targets.

Antioxidant Activity

The phenolic structure of the compound enables it to exhibit significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The mechanism involves disrupting microtubule assembly and inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 6.55–10.14 | Induces apoptosis via caspase activation |

| HepG2 | 4.64 | Inhibits tubulin polymerization |

| HCT116 | 6.31 | G2/M phase arrest |

Anti-inflammatory Activity

Chalcones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α. The compound exhibits a capacity to suppress TNF-α production in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

Study on Anticancer Effects

A study published in MDPI explored the anticancer effects of several chalcone derivatives, including our compound of interest. The results indicated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways and microtubule destabilization .

Mechanistic Insights

Molecular docking studies revealed that this compound interacts with key proteins involved in apoptosis and cell cycle regulation, such as tubulin and caspases. This interaction highlights its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation , where para-hydroxyacetophenone derivatives react with substituted aldehydes under basic conditions. Key variables include:

- Solvent system : Ethanol/water mixtures are commonly used to balance solubility and reaction efficiency .

- Temperature : Room temperature (20–25°C) minimizes side reactions like polymerization of the α,β-unsaturated ketone product .

- Catalyst : Aqueous NaOH (10–20% w/v) facilitates deprotonation and enolate formation .

Q. Example protocol :

| Aldehyde Substrate | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Methoxybenzaldehyde | 6 | 78 | 98% |

| 2,4-Dimethoxybenzaldehyde | 8 | 65 | 95% |

Characterization relies on 1H/13C NMR for confirming the α,β-unsaturated ketone moiety (δ 7.5–8.0 ppm for enone protons) and FT-IR for carbonyl stretching (~1650 cm⁻¹) .

Q. How is the molecular structure of this compound validated, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key findings include:

- Planar aromatic rings : The 4-hydroxy-3,5-dimethoxyphenyl group exhibits minimal torsional distortion (deviation < 0.02 Å) .

- Enone conformation : The prop-2-en-1-one group adopts an s-cis configuration, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and phenolic -OH (distance: 2.65 Å) .

Q. Challenges :

Q. What natural sources or biological pathways produce this compound?

It is a lignin degradation product formed during the enzymatic breakdown of β-O-4 lignin dimers by lignin peroxidase (LiP). Key steps include:

Cα–Cβ cleavage : LiP oxidizes the β-O-4 bond, generating a radical intermediate.

Rearrangement : The radical undergoes heterolytic cleavage, yielding syringyl-type ketones like the target compound .

Natural occurrence : Identified in oxidized lignocellulosic biomass (e.g., birch wood) treated with oxidative catalysts (e.g., MnO₂/O₂ at 60–120°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., alkyl-aryl vs. Cα–Cβ cleavage) influence product distribution during lignin model studies?

Acid or enzymatic treatment of lignin models produces conflicting product profiles:

Q. Contradictions :

Q. What computational methods are suitable for modeling the compound’s reactivity in radical-mediated reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Radical stability : The enone’s conjugated system stabilizes transition states during LiP-catalyzed oxidation (activation energy: 45 kJ/mol) .

- Hydrogen abstraction : Methoxy groups at C3/C5 increase spin density on the phenolic -OH, enhancing susceptibility to radical attack .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1665 cm⁻¹) with experimental data to refine force field parameters .

Q. How does hydrogen-bonding topology influence crystal packing and solubility?

The compound forms 2D sheet structures via O–H···O interactions between phenolic -OH and carbonyl groups (d = 2.70 Å, ∠ = 165°). Additional weak C–H···O bonds (d = 3.10 Å) between methoxy groups and enone carbons stabilize the lattice .

Q. Solubility implications :

- Polar solvents : High solubility in DMSO (50 mg/mL) due to H-bond acceptor capacity.

- Nonpolar solvents : <1 mg/mL in hexane, attributed to disrupted crystal packing.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in 13C NMR chemical shifts (e.g., C=O at δ 190–195 ppm vs. 200–205 ppm) may arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ induces shifts up to 3 ppm for polar groups .

- Tautomerism : Enol-keto equilibria in protic solvents can obscure carbonyl signals .

Resolution : Use deuterated DMSO for NMR and compare with SCXRD-derived bond lengths to confirm tautomeric states .

Q. Can biocatalytic systems (e.g., engineered peroxidases) improve stereoselective modifications of this compound?

Directed evolution of LiP has shown promise for:

- Epoxidation : Introducing R- or S-configured epoxides at the enone’s β-position (enantiomeric excess: 75–85%) .

- Hydroxylation : Corynebacterium sp. monooxygenases selectively hydroxylate C4′ (yield: 60%) .

Limitations : Enzyme stability below pH 3.5 or above 50°C necessitates immobilization on mesoporous silica for industrial-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.